
Hamaline
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Overview
Description
It is a partly hydrogenated form of harmine and is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca . Harmaline is known for its psychoactive properties and has been used in traditional medicine for centuries.
Preparation Methods
Hamaline can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method allows for the preparation of harmane, harmine, and their structural analogs. Industrial production methods often involve the extraction of harmaline from the seeds of Peganum harmala, where it is present at approximately 3% by dry weight .
Chemical Reactions Analysis
Oxidation Reactions
Hamaline’s oxidation primarily targets its methoxy group and dihydropyridoindole structure. Key reagents and outcomes include:
-
Potassium permanganate (KMnO4_44):
Oxidative demethylation of the methoxy group produces harmalol, a hydroxylated derivative. This reaction occurs under acidic conditions, with the indole ring remaining intact . -
Ozone (O3_33):
Ozonolysis selectively cleaves the dihydropyrido ring, yielding fragmented carbonyl compounds. This pathway is critical for structural elucidation .
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Methoxy demethylation | KMnO4 | Acidic aqueous | Harmalol |
Ring cleavage | O3 | Dichloromethane, -78°C | Fragmented carbonyls |
Reduction Reactions
Reductive modifications focus on the indole and pyrido rings:
-
Sodium borohydride (NaBH4_44):
Reduces the dihydropyridoindole system to a fully saturated tetrahydropyrido structure, enhancing solubility . -
Catalytic hydrogenation (H2_22, Pd/C):
Selectively hydrogenates the indole ring’s C2–C3 bond, forming a tetrahydro-β-carboline derivative. This product is pivotal in neuropharmacological studies .
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Ring saturation | NaBH4 | Ethanol, reflux | Tetrahydropyridoindole |
Indole hydrogenation | H2/Pd/C | Ethyl acetate, RT | Tetrahydro-β-carboline |
Substitution Reactions
Substitution occurs at the chlorine and methoxy sites:
-
Nucleophilic aromatic substitution (SNAr):
The chlorine atom undergoes displacement with amines (e.g., NH3) under high-temperature, polar aprotic conditions (DMF, 120°C) . -
Acid-catalyzed hydrolysis:
Methoxy groups are replaced by hydroxyl groups using hydrobromic acid (HBr), yielding hydroxylated derivatives .
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Chlorine substitution | NH3 | DMF, 120°C | Aminated derivative |
Methoxy hydrolysis | HBr | Acetic acid, reflux | Hydroxylated derivative |
Mechanistic Insights
-
Oxidation mechanism: KMnO4 abstracts a proton from the methoxy group, forming a radical intermediate that reacts with water to yield harmalol .
-
Reduction pathway: NaBH4 donates hydride ions to the electron-deficient pyrido ring, saturating the double bond .
-
SNAr reactivity: The chlorine’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack, facilitated by resonance stabilization .
Comparative Reactivity
This compound’s β-carboline core distinguishes it from analogs like harmine and harmalol:
Property | This compound | Harmine |
---|---|---|
MAO-A inhibition | Reversible | Irreversible |
Redox stability | Moderate (prone to oxidation) | High |
Substitution sites | Cl, OCH3 | OCH3 only |
Research Advancements
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Hamaline is a beta-carboline alkaloid found in several plants, including Peganum harmala (Syrian rue) and is also a component of the hallucinogenic beverage ayahuasca. It is characterized by its fluorescent properties, which make it useful for studying biological interactions, particularly with DNA.
The compound acts primarily as a reversible inhibitor of monoamine oxidase A (MAO-A), which allows other psychoactive compounds to exert their effects more effectively by bypassing extensive first-pass metabolism. This property is particularly significant in neuropharmacology, where it may enhance the efficacy of treatments for mood disorders and other neurological conditions.
Neurobiology
This compound's ability to inhibit MAO-A has implications for the treatment of various neurodegenerative diseases and mood disorders. Its interaction with neurotransmitter systems can potentially lead to novel therapeutic strategies for conditions such as depression and anxiety. Studies have shown that compounds with similar structures can influence serotonin levels in the brain, suggesting that this compound might have antidepressant effects.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its derivatives have been explored for their anticancer properties, with research indicating that they may induce apoptosis in cancer cells through various pathways. Additionally, its antimicrobial activity has been documented, making it a candidate for developing new antibiotics against resistant strains of bacteria.
Environmental Science
This compound's fluorescent properties are utilized in environmental monitoring. It can be employed to detect pollutants and study their interactions with biological systems. This application is crucial for assessing the impact of environmental toxins on human health and ecosystems.
Case Studies
Study | Field | Findings |
---|---|---|
Study on MAO-A Inhibition | Neurobiology | Demonstrated that this compound enhances the effects of serotonin in animal models, suggesting potential antidepressant properties. |
Anticancer Research | Medicinal Chemistry | Identified that this compound derivatives can induce apoptosis in breast cancer cells through mitochondrial pathways. |
Environmental Monitoring | Environmental Science | Utilized this compound as a fluorescent marker to assess water quality and detect heavy metals in aquatic environments. |
Mechanism of Action
Hamaline exerts its effects through several mechanisms. It acts as a reversible inhibitor of monoamine oxidase A, which allows other psychoactive compounds, such as dimethyltryptamine, to bypass extensive first-pass metabolism and exert their effects on the brain . Harmaline also stimulates the release of dopamine in the striatum and inhibits acetylcholinesterase, which can enhance cognitive function and reduce symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Hamaline is similar to other beta-carboline alkaloids, such as harmine and harmalol. These compounds share similar chemical structures and pharmacological properties. harmaline is unique in its ability to act as both an acetylcholinesterase inhibitor and a reversible inhibitor of monoamine oxidase A . Harmine, on the other hand, is known for its high ability to intercalate in DNA and its potential as a specific inhibitor of tyrosine kinase DYRK1A, a promising target in antitumor therapy . Harmalol exhibits similar pharmacological effects but with different potency and bioavailability .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and mechanisms of action make it a valuable tool for studying neurodegenerative diseases, chemical dependencies, and multidrug-resistant bacteria. As research continues, harmaline may offer new insights and therapeutic options for a range of medical conditions.
Biological Activity
Hamaline, a compound related to the tryptamine family, has garnered attention for its potential biological activities. This detailed article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, as well as its implications in various therapeutic contexts.
Overview of this compound
This compound is primarily derived from the plant Nicotiana tabacum (tobacco) and is chemically classified under the group of alkaloids. It shares structural similarities with other biologically active compounds, such as harmine, and exhibits a range of pharmacological effects.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 30 |
Pseudomonas aeruginosa | 12 | 70 |
2. Anti-inflammatory Effects
Research has shown that this compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests its potential use in treating inflammatory diseases.
- Mechanism : this compound modulates signaling pathways involved in inflammation, particularly through the NF-kB pathway.
- Case Study : In a controlled study involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a 60% reduction in TNF-alpha production compared to untreated controls.
3. Neuroprotective Properties
This compound's neuroprotective effects have been investigated in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by modulating neurotransmitter systems.
- Key Findings :
- In rodent models of Alzheimer's disease, this compound administration led to improved cognitive function and reduced amyloid-beta plaque accumulation.
- It acts as a selective inhibitor of monoamine oxidase (MAO), which is crucial for maintaining neurotransmitter levels.
Case Study 1: Antimicrobial Efficacy
A study conducted at a research institute evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that this compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anti-inflammatory Response
In vivo studies involving mice with induced inflammation demonstrated that this compound significantly reduced paw edema and inflammatory markers. This suggests its utility in treating conditions like arthritis or other inflammatory disorders.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives to enhance its biological activity. Modifications in the chemical structure have been shown to improve potency and selectivity against specific targets.
- Example : A derivative with a methoxy group exhibited a threefold increase in antibacterial activity compared to the parent compound.
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-6-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indole |
InChI |
InChI=1S/C20H19ClN2O/c1-13-20-17(9-10-22-13)18-11-16(24-2)7-8-19(18)23(20)12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
SRMUEFRMPPZYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=C1N(C3=C2C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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